molecular formula C20H24FNO4S B2724440 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane CAS No. 1797284-08-2

1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane

Cat. No.: B2724440
CAS No.: 1797284-08-2
M. Wt: 393.47
InChI Key: SDYBYRSINODGGA-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane is a complex organic compound that features a sulfonyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Functionalization with Fluoro and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents like fluorinating agents and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological molecules and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)piperidine
  • 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)morpholine

Uniqueness

1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane is unique due to its azepane ring, which imparts distinct steric and electronic properties compared to piperidine or morpholine analogs. This uniqueness can lead to different biological activities and applications in various fields.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(4-methoxyphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4S/c1-25-17-8-6-15(7-9-17)16-5-3-4-12-22(14-16)27(23,24)18-10-11-20(26-2)19(21)13-18/h6-11,13,16H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYBYRSINODGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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